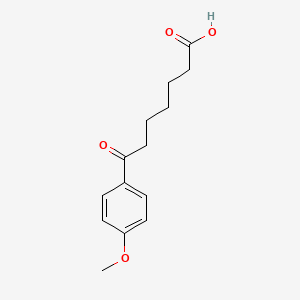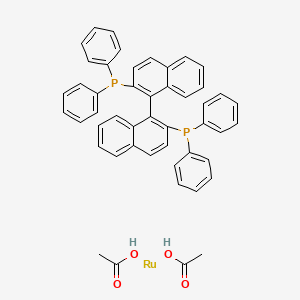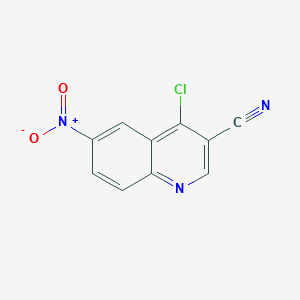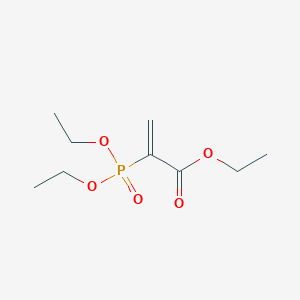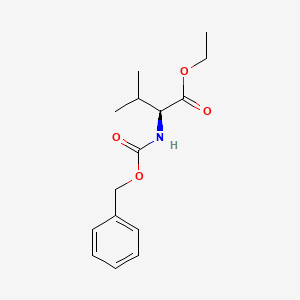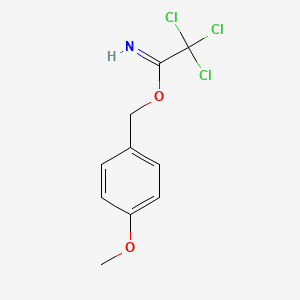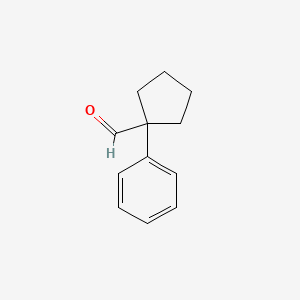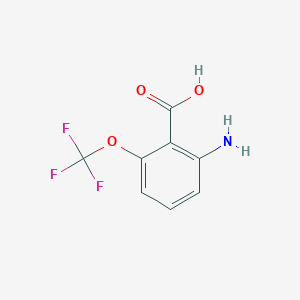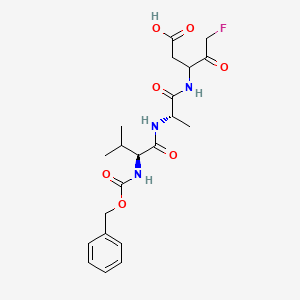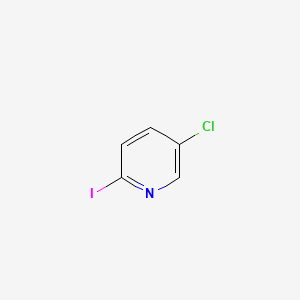
5-氯-2-碘吡啶
描述
5-Chloro-2-iodopyridine: is a halogenated pyridine derivative with the molecular formula C5H3ClIN . It is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, which imparts unique reactivity and properties.
科学研究应用
Chemistry: 5-Chloro-2-iodopyridine is used as a building block in the synthesis of complex organic molecules. Its halogen atoms provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. It serves as a precursor for the synthesis of various drugs and therapeutic agents.
Industry: In the agrochemical industry, 5-Chloro-2-iodopyridine is used in the synthesis of pesticides and herbicides. Its unique reactivity allows for the creation of compounds with enhanced biological activity.
作用机制
Target of Action
5-Chloro-2-iodopyridine is a halo-substituted pyridine It’s known to be used as a reagent in the multi-step synthesis of various compounds .
Mode of Action
It’s known to participate in suzuki coupling reactions with phenylboronic acid dimethyl ester . In these reactions, it acts as a halogenated compound that can form carbon-carbon bonds with other organic compounds .
Biochemical Pathways
Its role in the synthesis of various compounds suggests that it may influence a range of biochemical processes depending on the specific context of its use .
Pharmacokinetics
Like other halo-substituted pyridines, its bioavailability and pharmacokinetic properties would likely depend on factors such as its formulation, route of administration, and the specific biological context .
Result of Action
The molecular and cellular effects of 5-Chloro-2-iodopyridine’s action would depend on the specific context of its use. As a reagent in the synthesis of various compounds, its primary effect would be the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-iodopyridine can be influenced by various environmental factors. For instance, it is known to be light-sensitive, suggesting that exposure to light could affect its stability . Furthermore, its reactivity in chemical reactions could be influenced by factors such as temperature, solvent, and the presence of other reagents .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodopyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-nitropyridine, followed by reduction and diazotization reactions. The process can be summarized as follows:
Nitration: 2-Chloropyridine is nitrated to form 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Iodination: The diazonium salt is treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of 5-Chloro-2-iodopyridine often involves large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 5-Chloro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as Suzuki coupling, Heck coupling, and Sonogashira coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Heck Coupling: Utilizes palladium catalysts and alkenes.
Sonogashira Coupling: Involves palladium catalysts and alkynes.
Major Products:
2-Chloro-5-phenylpyridine: Formed via Suzuki coupling with phenylboronic acid.
Exo-5- and Exo-6-(6’-chloro-3’-pyridyl)-2-azabicyclo[2.2.1]heptanes: Formed via Heck coupling with N-protected 2-azabicyclo[2.2.1]hept-5-enes.
相似化合物的比较
2-Iodopyridine: Similar in structure but lacks the chlorine atom.
3-Iodopyridine: Iodine atom is positioned at the third carbon instead of the second.
4-Iodopyridine: Iodine atom is positioned at the fourth carbon.
Uniqueness: 5-Chloro-2-iodopyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns, making it a valuable intermediate in various synthetic applications. The combination of these halogens allows for selective functionalization, which is not possible with mono-halogenated pyridines.
属性
IUPAC Name |
5-chloro-2-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWLXKZIXLOBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455867 | |
| Record name | 5-Chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244221-57-6 | |
| Record name | 5-Chloro-2-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


